5-Formyl-2-methoxyphenyl benzoate
Overview
Description
5-Formyl-2-methoxyphenyl benzoate is an organic compound with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol This compound is known for its unique structure, which includes a formyl group and a methoxy group attached to a phenyl benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxyphenyl benzoate can be achieved through several methods. One common approach involves the formylation of 2-methoxyphenyl benzoate using a formylating agent such as hexamethylenetetramine in the presence of an acid catalyst like methanesulfonic acid . The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization.
Another method involves the use of benzoyl chloride and isovanillin as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone . The reaction mixture is stirred at room temperature, and the product is obtained after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the product. Industrial processes often incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Carboxy-2-methoxyphenyl benzoate.
Reduction: 5-Hydroxymethyl-2-methoxyphenyl benzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-methoxyphenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates. Its derivatives are explored for their potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Formyl-2-methoxyphenyl benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isovanillin benzoate: Similar structure with a formyl group and a methoxy group attached to a phenyl benzoate core.
3-Benzoyloxy-4-methoxybenzaldehyde: Another compound with a similar core structure but different functional groups.
Uniqueness
5-Formyl-2-methoxyphenyl benzoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both formyl and methoxy groups allows for diverse chemical transformations and interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-13-8-7-11(10-16)9-14(13)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVLEKYAOMQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359313 | |
Record name | 5-formyl-2-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53440-24-7 | |
Record name | 5-formyl-2-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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